molecular formula C11H15ClOS B7992919 3-Chloro-4-(isopentyloxy)benzenethiol

3-Chloro-4-(isopentyloxy)benzenethiol

Cat. No.: B7992919
M. Wt: 230.75 g/mol
InChI Key: ZXESLCJYXJAJML-UHFFFAOYSA-N
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Description

3-Chloro-4-(isopentyloxy)benzenethiol is an organic compound with the molecular formula C11H15ClOS It is a derivative of benzenethiol, featuring a chlorine atom and an isopentyloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(isopentyloxy)benzenethiol typically involves the substitution of a hydrogen atom on the benzene ring with a chlorine atom and an isopentyloxy group. One common method involves the reaction of 3-chlorophenol with isopentyl bromide in the presence of a base, followed by thiolation using thiourea or another sulfur source under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(isopentyloxy)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-4-(isopentyloxy)benzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(isopentyloxy)benzenethiol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the chlorine and isopentyloxy groups can influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(isopentyloxy)benzenethiol is unique due to the combination of the chlorine atom and the isopentyloxy group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-chloro-4-(3-methylbutoxy)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClOS/c1-8(2)5-6-13-11-4-3-9(14)7-10(11)12/h3-4,7-8,14H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXESLCJYXJAJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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